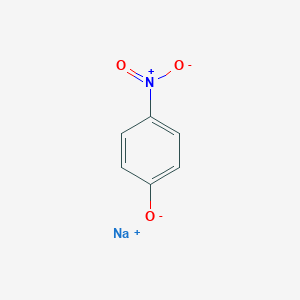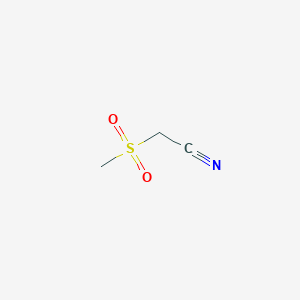
(S)-2-Amino-2-phenylacetonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-phenylacetonitrile hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical research. It is a derivative of phenylacetonitrile, featuring an amino group and a phenyl group attached to the same carbon atom, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-phenylacetonitrile hydrochloride typically involves the Strecker synthesis, which is a well-known method for preparing α-amino nitriles. The reaction involves the condensation of benzaldehyde with ammonia and hydrogen cyanide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually require a controlled temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the process. The use of chiral catalysts and enantioselective synthesis techniques can also be employed to enhance the stereochemical purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-phenylacetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-Amino-2-phenylacetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as amino acids and peptides.
Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting neurological and cardiovascular diseases.
Industry: It is employed in the production of fine chemicals and specialty chemicals used in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-phenylacetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various bioactive molecules that exert their effects through different mechanisms, such as enzyme inhibition, receptor binding, and modulation of signaling pathways. The exact mechanism depends on the specific derivative or product formed from the compound.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-phenylacetonitrile hydrochloride: The enantiomer of (S)-2-Amino-2-phenylacetonitrile hydrochloride, with similar chemical properties but different biological activities.
Phenylacetonitrile: The parent compound, lacking the amino group, used in various organic synthesis reactions.
2-Amino-2-phenylacetic acid: A related compound with a carboxylic acid group instead of a nitrile group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both an amino and a nitrile group, making it a versatile intermediate in the synthesis of a wide range of bioactive molecules. Its ability to undergo various chemical reactions and form different derivatives further enhances its utility in scientific research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-2-phenylacetonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,10H2;1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSYCVCLXAFDNE-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C#N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53941-45-0 |
Source


|
| Record name | 2-amino-2-phenylacetonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














